5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17560332
InChI: InChI=1S/C10H21NO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9,11H2
SMILES:
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine

CAS No.:

Cat. No.: VC17560332

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine -

Specification

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name 5-(oxan-2-yloxy)pentan-1-amine
Standard InChI InChI=1S/C10H21NO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9,11H2
Standard InChI Key DBSSCAGWIYPNDJ-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)OCCCCCN

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine (IUPAC name: 5-[(Oxan-2-yl)oxy]pentan-1-amine) consists of a pentylamine backbone with a tetrahydro-2H-pyran-2-yl ether group at the fifth carbon position. The THP group, a six-membered oxygen-containing heterocycle, introduces steric and electronic effects that influence the compound’s solubility and reactivity. Key structural features include:

  • Molecular formula: C10H21NO2\text{C}_{10}\text{H}_{21}\text{NO}_2

  • Molecular weight: 187.28 g/mol

  • Hybridization: The THP ring adopts a chair conformation, minimizing steric strain, while the ether linkage enhances stability against hydrolysis compared to simpler alkyl ethers .

Table 1: Structural descriptors of 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine

PropertyValue/Description
SMILES NotationC1CCOC(C1)OCCCCCO
Topological Polar Surface42.1 Ų (amine + ether)
Hydrogen Bond Donors1 (primary amine)
Hydrogen Bond Acceptors3 (ether oxygen + amine)

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine typically involves multistep protocols, leveraging protective group strategies. A common approach includes:

  • THP Protection of Alcohols:

    • Reaction of pentane-1,5-diol with dihydropyran under acidic conditions selectively protects the primary alcohol, forming 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-ol .

    • Conditions: Catalytic pp-toluenesulfonic acid (PTSA) in dichloromethane, 0°C to room temperature, 12–24 hours.

  • Conversion to Amine:

    • The primary alcohol is converted to an amine via a Gabriel synthesis or Mitsunobu reaction. For example:

      • Gabriel Synthesis:

        • Treatment of 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-ol with phthalimide under Mitsunobu conditions (DIAD, PPh3_3) yields the phthalimide-protected amine, followed by hydrazinolysis to release the free amine .

Table 2: Representative reaction conditions for amine synthesis

StepReagents/ConditionsYield (%)
THP ProtectionDihydropyran, PTSA, CH2_2Cl2_2, RT85–90
Mitsunobu ReactionPhthalimide, DIAD, PPh3_3, THF70–75
DeprotectionHydrazine hydrate, EtOH, reflux90–95

Physicochemical Properties

Solubility and Partition Coefficients

The THP ether moiety enhances lipophilicity, as evidenced by calculated partition coefficients:

  • LogP (Predicted): 1.46 (similar to analogs like 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone) .

  • Aqueous Solubility: ~4.6 mg/mL (estimated via ESOL model), classifying it as "soluble" in polar aprotic solvents .

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Key signals include:

    • δ 1.40–1.70 (m, 8H, THP and pentyl CH2_2)

    • δ 3.30–3.90 (m, 5H, THP-O and NH2_2)

  • IR: Stretches at 3350 cm1^{-1} (N–H), 1120 cm1^{-1} (C–O–C ether) .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The THP group serves as a protective moiety for amines and alcohols, enabling selective functionalization in complex molecules. For instance:

  • Antiviral Agents: THP-protected amines are intermediates in protease inhibitors, where the ether group stabilizes the molecule during synthetic steps .

  • Antibiotics: Analogous structures are used in macrolide derivatives to modulate bioavailability .

Table 3: Patent applications citing THP-amine derivatives

Patent NumberApplicationYear
WO202105556Hepatitis C virus NS3/4A protease inhibitors2021
US2020372812Antibacterial macrolide derivatives2020

Recent Advances and Future Directions

Computational Modeling

Machine learning models predict high gastrointestinal absorption (93% probability) and blood-brain barrier permeability (70% probability) , suggesting potential CNS applications.

Catalytic Applications

Recent studies explore THP-amine complexes as ligands in asymmetric catalysis, improving enantioselectivity in C–N bond-forming reactions .

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